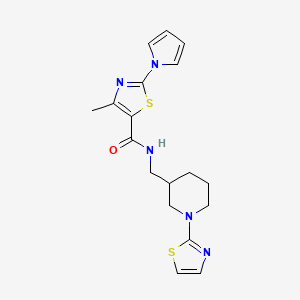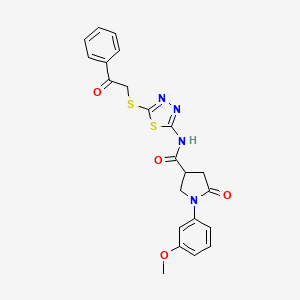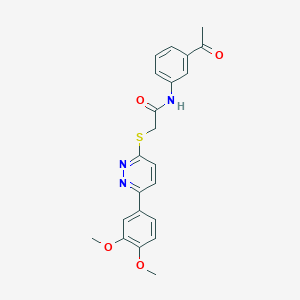
4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide" is a complex molecule that appears to be designed for biological activity, potentially as an inhibitor or antimicrobial agent. The structure suggests the presence of multiple heterocyclic components, such as thiazole and pyrrole, which are often seen in pharmacologically active compounds.
Synthesis Analysis
The synthesis of related thiazole-containing compounds has been reported in the literature. For instance, a series of novel carboxamides and thiocarboxamides with a thiazole moiety were synthesized to target D1 protease in plants, using a four-step procedure that included ring formation and attachment of the carboxamide group . Similarly, the synthesis of other thiazole derivatives has been accomplished through various multi-step reactions, including cyclization and substitution reactions . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been extensively studied using various spectroscopic techniques. For example, NMR spectroscopy, including 1D and 2D techniques, has been used to investigate the stereochemistry of diastereomeric thiazolidine carboxamides . X-ray diffraction studies have also been employed to characterize the stereochemistry of related compounds . These techniques would be essential for the detailed structural analysis of "4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide".
Chemical Reactions Analysis
The chemical reactivity of thiazole derivatives can vary depending on the substituents attached to the thiazole core. For instance, the synthesis of thiazole carboxamides often involves nucleophilic substitution reactions . The presence of a pyrrol group in the compound could also introduce additional reactivity, such as participation in cycloaddition reactions, as seen in the synthesis of pyrrolidine derivatives . The specific reactivity of the compound would need to be studied in the context of its complete structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as acid dissociation constants, have been determined in previous studies . These properties are crucial for understanding the compound's behavior in biological systems and its potential as a drug candidate. The lipophilicity, solubility, and stability of the compound would also be important factors to consider, as they can influence its pharmacokinetics and pharmacodynamics.
Applications De Recherche Scientifique
Molecular Interaction Studies
Research on related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, highlights the importance of molecular interaction studies, particularly in understanding the binding mechanisms with cannabinoid receptors. These studies utilize molecular orbital methods and conformational analysis to explore the structural requirements for binding to specific receptors, offering insights that could be applicable to the study of "4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide" in similar contexts (J. Shim et al., 2002).
Antimicrobial Activity
The design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors from related thiazole-aminopiperidine hybrid analogues demonstrate the antimicrobial potential of such compounds. These studies suggest that structurally similar compounds to "4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide" could be explored for their antimicrobial activities, particularly against tuberculosis (V. U. Jeankumar et al., 2013).
Propriétés
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5OS2/c1-13-15(26-18(21-13)22-7-2-3-8-22)16(24)20-11-14-5-4-9-23(12-14)17-19-6-10-25-17/h2-3,6-8,10,14H,4-5,9,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPBXYIOJDRAHOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3CCCN(C3)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-pyrrol-1-yl)-N-((1-(thiazol-2-yl)piperidin-3-yl)methyl)thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((5-(furan-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2526042.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2526044.png)
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-naphthalen-1-ylacetamide;hydrochloride](/img/structure/B2526046.png)
![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-(3-methylphenoxy)acetamide](/img/structure/B2526047.png)
![6-Amino-2-oxo-1-phenyl-5-[(3,4,5-trimethoxyphenyl)methylideneamino]pyrimidine-4-carbonitrile](/img/structure/B2526048.png)

![1-(3-Methylphenyl)-3-[4-(morpholin-4-yl)phenyl]urea](/img/structure/B2526052.png)

![(E)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B2526054.png)
![1-Amino-3-(4-fluorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B2526055.png)
![2-[1-(2-Phenylhydrazinylidene)ethyl]pyridine](/img/structure/B2526056.png)
![(2E)-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2526062.png)
![3-(2-fluorobenzyl)-7-[(2-pyrrolidin-1-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526065.png)